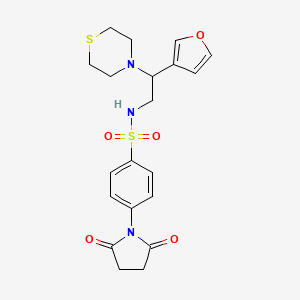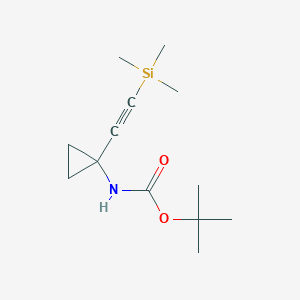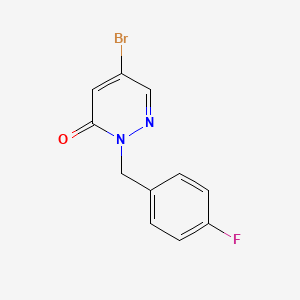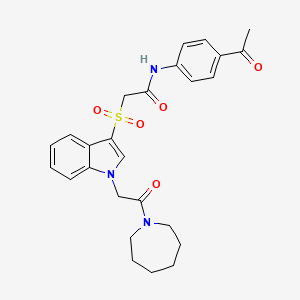![molecular formula C21H29NO3S B2506157 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine CAS No. 339276-77-6](/img/structure/B2506157.png)
3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine” is also known as "4-(tert-butyl)phenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone" . It has a molecular formula of C21H29NO3S and a molecular weight of 375.52486 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C21H29NO3S. It contains a pyridine ring which is substituted with a tert-butylphenylsulfonyl group, an isobutoxy group, and two methyl groups . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would be needed.Aplicaciones Científicas De Investigación
1. Chemiluminescence Applications
- Study Overview : Research by Watanabe et al. (2010) discussed the base-induced decomposition of dioxetanes, which include sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, in DMSO to produce light. This study indicates potential applications in chemiluminescence, where such compounds are used to produce light through chemical reactions (Watanabe et al., 2010).
2. Photochemical and Thermal Synthesis
- Study Overview : The work by Bonnet et al. (2003) describes the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research suggests that compounds like 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine could be used in the synthesis of complex molecular structures (Bonnet et al., 2003).
3. Synthesis of Novel Compounds
- Study Overview : Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s with tert-butyl substituents, indicating the use of similar compounds in creating new polymeric materials with specific properties, such as solubility and thermal stability (Lu et al., 2014).
4. Nucleophilic Base Synthesis
- Study Overview : Research by Balaban et al. (2004) on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine demonstrates the potential of similar compounds in creating weak nucleophilic bases for organic syntheses (Balaban et al., 2004).
5. Application in Organic Synthesis
- Study Overview : The synthesis and utilization of enantioenriched allenylindium reagents for addition to aldehydes, as explored by Johns et al. (2003), suggest the use of such compounds in advanced organic synthesis processes (Johns et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-14(2)13-25-20-19(15(3)12-16(4)22-20)26(23,24)18-10-8-17(9-11-18)21(5,6)7/h8-12,14H,13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOVATZKCOYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)





![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
